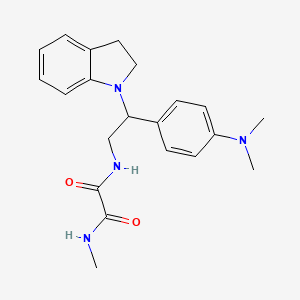![molecular formula C22H22N4O3 B2481538 (Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2035007-31-7](/img/structure/B2481538.png)
(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves multi-step reactions that can include esterification, nucleophilic aromatic substitution, amide formation, and ring closure. A study by Jatczak et al. (2014) developed a straightforward synthesis method starting from 2-chloropyridine-3-carboxylic acid, which could potentially be adapted to synthesize the compound of interest (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, a category to which the compound belongs, features intramolecular hydrogen bonds and can form sheets containing multiple hydrogen bonds, as observed in closely related compounds (Orozco et al., 2009). These structural aspects are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives exhibit a range of chemical reactions, including condensation reactions and cyclization, which are fundamental for creating variously substituted derivatives with potential biological activities. For example, Merugu et al. (2010) described the microwave-assisted synthesis of related compounds, demonstrating the versatility of reactions involving pyrimidine derivatives (Merugu et al., 2010).
Physical Properties Analysis
The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones results in significant variation in their biopharmaceutical properties, including solubility and permeability coefficients, which are critical for their potential application in drug development (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, such as reactivity towards nucleophiles and electrophiles, are influenced by their molecular structure. The presence of the pyrido[2,3-d]pyrimidine ring system can affect the compound's electron distribution, making it reactive in various chemical transformations, including those leading to antithrombotic compounds and other pharmacologically relevant derivatives (Furrer et al., 1994).
Aplicaciones Científicas De Investigación
Anti-cancer Activities
Compounds structurally related to "(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" have shown significant anti-cancer activities across various human tumor cell lines. Structure-activity relationship studies highlight that the presence of piperidine/pyrrolidine, benzoyl groups at specific positions, and benzyl groups on the pyrimidine ring are key for enhancing anti-cancer effects (Singh & Paul, 2006).
Synthesis and Characterization
The synthesis of related compounds, focusing on their structural features such as N-urethane-protected β- and γ-amino acids, showcases an efficient "one-pot" methodology, yielding products with excellent purities and yields (Cal et al., 2012). This highlights the compound's relevance in synthetic organic chemistry and drug design.
Urease Inhibition
Derivatives of pyrido[2,3-d]pyrimidine-2,4(3H)-diones have been prepared and evaluated for their in vitro urease inhibition activity. Some derivatives exhibit significant activity, suggesting potential applications in addressing conditions associated with urease activity (Rauf et al., 2010).
Antimicrobial Activity
Pyrido[1,2-a]pyrimidine derivatives containing Schiff bases of certain amino acids have been synthesized and evaluated for their antimicrobial activities. These compounds showed variable antibacterial activities, with some demonstrating promising results against specific bacterial strains and fungi, indicating potential in developing new antibacterial and antifungal agents (Alwan et al., 2014).
Green Synthesis Methodologies
Research has also focused on green chemistry approaches, such as the catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines in water, underscoring the compound's role in promoting environmentally friendly synthesis methods (Rahmati & Khalesi, 2012).
Propiedades
IUPAC Name |
3-[1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(14-16-6-3-2-4-7-16)20(27)25-12-9-17(10-13-25)26-21(28)18-8-5-11-23-19(18)24-22(26)29/h2-8,11,14,17H,9-10,12-13H2,1H3,(H,23,24,29)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHPACQDWCNSD-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)

![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)

![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)



![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)